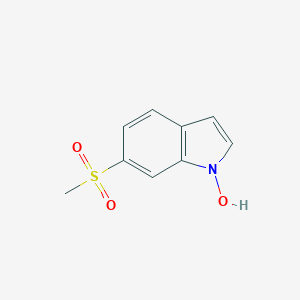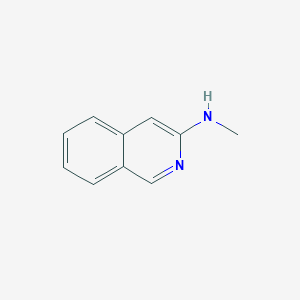
1-Hydroxy-6-méthylsulfonylindole
Vue d'ensemble
Description
1-Hydroxy-6-methylsulfonylindole (HMSI) is an organosulfur compound with a wide range of applications in the pharmaceutical and laboratory sciences. HMSI is a versatile compound that can be used as a reagent, an intermediate, and a synthetic starting material. It is widely used as a reagent in organic synthesis, as an intermediate in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals. HMSI has also been used in the development of novel drug delivery systems and in the analysis of biological samples.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont été trouvés posséder une activité antivirale . Par exemple, des dérivés de 6-amino-4-substituéalkyl-1H-indole-2-substituécarboxylate ont été rapportés comme agents antiviraux .
Activité Anti-inflammatoire
Les dérivés de l'indole présentent également des propriétés anti-inflammatoires . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement des maladies inflammatoires.
Activité Anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer en raison de leurs propriétés anticancéreuses . Ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Activité Anti-VIH
Certains dérivés de l'indole ont été trouvés posséder une activité anti-VIH , ce qui pourrait les rendre précieux dans la recherche et le traitement du VIH.
Activité Antioxydante
Les dérivés de l'indole peuvent agir comme des antioxydants , ce qui pourrait être bénéfique dans diverses applications de santé, y compris la prévention des maladies causées par le stress oxydatif.
Activité Antimicrobienne
Les dérivés de l'indole ont démontré des propriétés antimicrobiennes , ce qui pourrait être utile dans le développement de nouveaux agents antimicrobiens.
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, which include 1-Hydroxy-6-methylsulfonylindole, have been the focus of many researchers due to their potential biological properties . .
Mode of Action
Generally, indole derivatives interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The specific interactions of 1-Hydroxy-6-methylsulfonylindole with its targets remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect a variety of enzymes and proteins, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
As an indole derivative, it is expected to exhibit some biological activity, but specific effects at the molecular and cellular level are yet to be identified .
Propriétés
IUPAC Name |
1-hydroxy-6-methylsulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUTUMPWBBNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351563 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170492-47-4 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170492-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)



![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)

